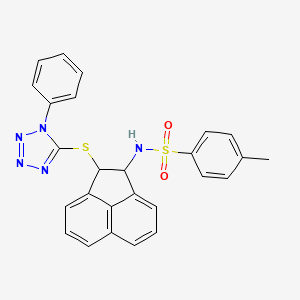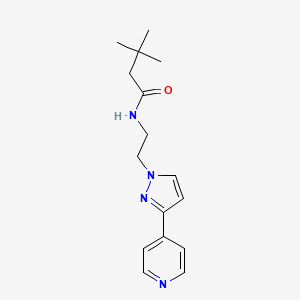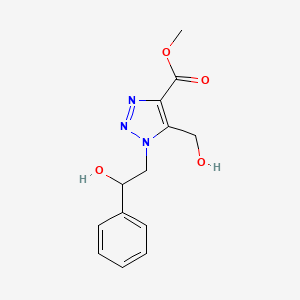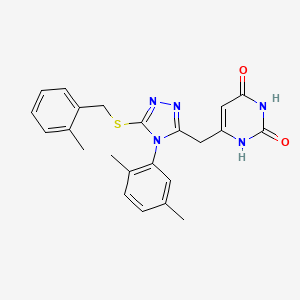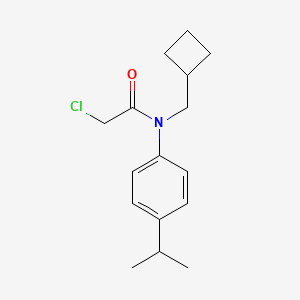
2-Chloro-N-(cyclobutylmethyl)-N-(4-propan-2-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclobutylmethyl)-N-(4-propan-2-ylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of amides and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-N-(4-propan-2-ylphenyl)acetamide is not yet fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and norepinephrine. It may also interact with the GABAergic system, which is involved in the regulation of anxiety and convulsions.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(cyclobutylmethyl)-N-(4-propan-2-ylphenyl)acetamide can produce a range of biochemical and physiological effects. It has been found to reduce pain and inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its anxiolytic and antidepressant activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-(cyclobutylmethyl)-N-(4-propan-2-ylphenyl)acetamide in lab experiments is its potent pharmacological activities. This compound has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various physiological and biochemical processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Future Directions
There are several future directions for the study of 2-Chloro-N-(cyclobutylmethyl)-N-(4-propan-2-ylphenyl)acetamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to assess the safety and toxicity of this compound in humans.
Conclusion:
In conclusion, 2-Chloro-N-(cyclobutylmethyl)-N-(4-propan-2-ylphenyl)acetamide is a chemical compound that has shown great potential for pharmacological applications. Its potent analgesic, anti-inflammatory, anticonvulsant, anxiolytic, and antidepressant activities make it a useful tool for studying various physiological and biochemical processes. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-(4-propan-2-ylphenyl)acetamide involves the reaction of 4-isopropylbenzoic acid with cyclobutylmethylamine in the presence of thionyl chloride, followed by the reaction with N-chlorosuccinimide and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported to yield high purity and good yields of the compound.
Scientific Research Applications
2-Chloro-N-(cyclobutylmethyl)-N-(4-propan-2-ylphenyl)acetamide has been extensively studied for its pharmacological properties. It has been found to exhibit potent analgesic and anti-inflammatory activities in animal models. Additionally, this compound has been shown to possess anticonvulsant, anxiolytic, and antidepressant activities.
properties
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)14-6-8-15(9-7-14)18(16(19)10-17)11-13-4-3-5-13/h6-9,12-13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNPBJONHSVADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2CCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)
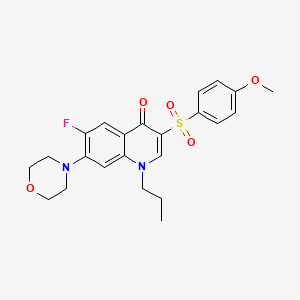

![6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)

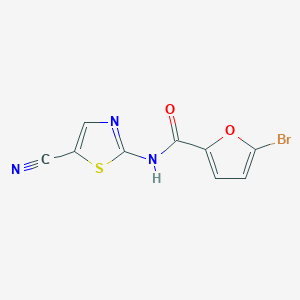
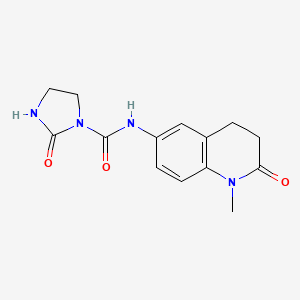
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)
